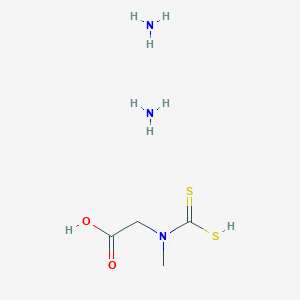

N-(Dithiocarboxy)sarcosine Diammonium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(Dithiocarboxy)sarcosine Diammonium Salt” is a water-soluble masking reagent for soft metal ions . It is also a hydrophilic spin trap used in the study of nitric oxide when bound to Fe2+ .

Molecular Structure Analysis

The molecular formula of “N-(Dithiocarboxy)sarcosine Diammonium Salt” is C4H13N3O2S2 . Its molecular weight is 199.29 .Physical And Chemical Properties Analysis

“N-(Dithiocarboxy)sarcosine Diammonium Salt” is a water-soluble compound . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Masking Reagent for Soft Metal Ions

“N-(Dithiocarboxy)sarcosine Diammonium Salt” is a water-soluble masking reagent for soft metal ions . In analytical chemistry, a masking agent is a chemical that reacts with a certain metal ion to form a complex that does not react with other reagents. This allows the chemist to selectively test for other ions without interference.

Hydrophilic Spin Trap

This compound is a hydrophilic spin trap . A spin trap is a type of molecule that can react with a free radical to form a more stable compound. This is useful in the study of free radicals, which are often unstable and difficult to detect directly.

Study of Nitric Oxide

When bound to Fe2+, “N-(Dithiocarboxy)sarcosine Diammonium Salt” is used in the study of nitric oxide . Nitric oxide is a key biological messenger, playing a role in a variety of biological processes.

Wirkmechanismus

Safety and Hazards

The safety data sheet for “N-(Dithiocarboxy)sarcosine Diammonium Salt” advises avoiding contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Eigenschaften

IUPAC Name |

azane;2-[dithiocarboxy(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZQESGTMHPWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)S.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724541 |

Source

|

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Dithiocarboxy)sarcosine Diammonium Salt | |

CAS RN |

29664-09-3 |

Source

|

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS) interact with Mercury(II) ions, and what are the downstream effects relevant to analytical chemistry?

A1: N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS) acts as a chelating agent, selectively binding to Mercury(II) ions to form a stable Hg-DTCS chelate. [] This chelation occurs at a pH of 1, allowing for extraction of the Hg-DTCS complex into an organic solvent (1-hexanol in the study). [] This extraction step is crucial for separating mercury from the sample matrix, improving the selectivity and sensitivity of subsequent analytical detection. [] Once extracted, the Hg-DTCS chelate can be further modified through ligand exchange with hexamethyleneammonium hexamethylenedithiocarbamate (HMA-HMDC) during reversed-phase HPLC analysis. This exchange forms a more easily detectable Hg-HMDC chelate for sensitive quantification using photometric detection at 280 nm. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)